![molecular formula C7H16N4 B11919297 1,3,5,9-Tetraazaspiro[5.5]undecane CAS No. 353799-75-4](/img/structure/B11919297.png)
1,3,5,9-Tetraazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes four nitrogen atoms within a spiro[55]undecane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,9-Tetraazaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Prins cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of alkylated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5,9-Tetraazaspiro[5.5]undecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5,9-Tetraazaspiro[5.5]undecane varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of the MmpL3 protein by binding to the active site and preventing the protein’s function . This inhibition disrupts the transport of essential molecules within Mycobacterium tuberculosis, leading to the bacterium’s death.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxane-1,3-dithiane spiranes
- 1-oxa-9-azaspiro[5.5]undecane
- 3,9-diazaspiro[5.5]undecane
Comparison: 1,3,5,9-Tetraazaspiro[5.5]undecane is unique due to the presence of four nitrogen atoms within its spirocyclic framework, which imparts distinct chemical and biological properties. Similarly, while 1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane share some structural similarities, the additional nitrogen atoms in this compound provide unique opportunities for chemical modifications and biological interactions .
Eigenschaften
CAS-Nummer |
353799-75-4 |
|---|---|
Molekularformel |
C7H16N4 |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1,3,5,9-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2 |
InChI-Schlüssel |
IZKMYNSXCXMCIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12NCNCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


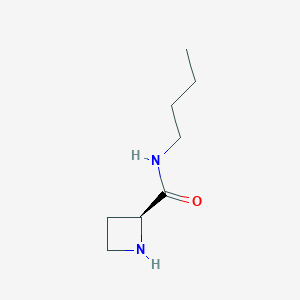
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
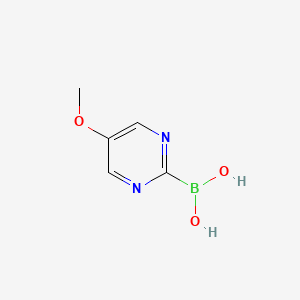
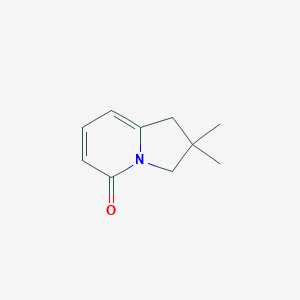
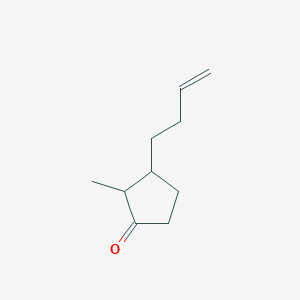


![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
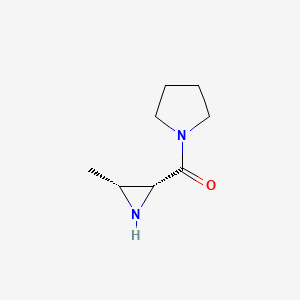
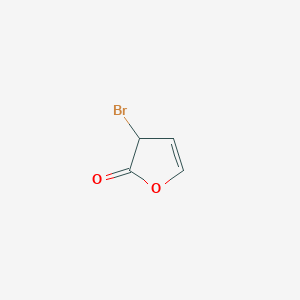
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

